2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine
Overview
Description
2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine is an organic compound with the molecular formula C10H10FNO It features a pyridine ring substituted with a fluoro group at the 2-position and a pent-4-yn-1-yloxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoropyridine and pent-4-yn-1-ol.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Reaction Mechanism: The pent-4-yn-1-ol is first deprotonated by the base to form an alkoxide ion, which then undergoes a nucleophilic substitution reaction with 2-fluoropyridine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The alkyne group can be oxidized to form different functional groups such as ketones or carboxylic acids.
Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alkenes or alkanes.
Scientific Research Applications
2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro group can enhance binding affinity and selectivity, while the alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(prop-2-yn-1-yloxy)pyridine
- 2-Fluoro-3-(but-3-yn-1-yloxy)pyridine
- 2-Fluoro-3-(hex-5-yn-1-yloxy)pyridine
Uniqueness
2-Fluoro-3-(pent-4-yn-1-yloxy)pyridine is unique due to the specific length and positioning of its alkyne chain, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different physical and chemical properties, making it a valuable compound for targeted applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.
Properties
IUPAC Name |
2-fluoro-3-pent-4-ynoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-2-3-4-8-13-9-6-5-7-12-10(9)11/h1,5-7H,3-4,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLAKILJYDTTJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=C(N=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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